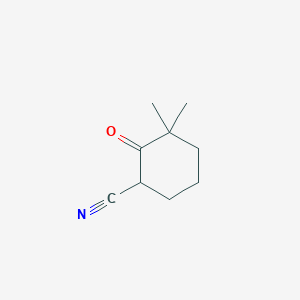

3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile is 1S/C9H13NO/c1-9(2)5-3-4-7(6-10)8(9)11/h7H,3-5H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical form of 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile is a powder . It has a melting point of 109-110 degrees Celsius . The storage temperature is room temperature . Unfortunately, the boiling point is not specified .Aplicaciones Científicas De Investigación

Facile Synthesis of Derivatives

3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile plays a role in the synthesis of complex molecules. For instance, it has been involved in the synthesis of 5, 6, 7, 8-tetrahydropyrimido[4,5-b]-quinoline derivatives. These compounds were generated by reacting cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate, demonstrating the compound's utility in facilitating diverse chemical transformations (Elkholy & Morsy, 2006).

Thermodynamic Studies in Supercritical Fluids

The keto-enol tautomeric equilibrium of related compounds, such as dimedone, was explored using UV-Vis spectroscopy in various solvents, including supercritical carbon dioxide. This research offers insights into the thermodynamic functions of tautomerism, suggesting that 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile and similar molecules could be involved in critical studies of chemical equilibriums in non-traditional solvents (Lu, Han, & Yan, 1999).

Anionic Oligomerization Studies

Research into the anionic oligomerization of cyclohexene-1-carbonitrile derivatives has provided valuable data on the synthesis of noncyclic unsaturated dimers and trimers. These studies contribute to our understanding of the mechanisms of oligo- and co-oligomerization, showcasing the compound's relevance in polymer science (Messina, Cavalli, & Moraglia, 1979).

Catalytic Oxidation with Non-heme Iron(II) Complexes

In the realm of catalysis, 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile-related ligands have been used in iron(II) complexes for alkane oxidation catalysis. These studies explore the oxidation of alkanes using cyclohexane as a substrate, highlighting the potential of such complexes in industrial and environmental applications (Britovsek, England, & White, 2005).

Safety and Hazards

The safety information for 3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures should be taken when handling this compound .

Propiedades

IUPAC Name |

3,3-dimethyl-2-oxocyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2)5-3-4-7(6-10)8(9)11/h7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOMCTAJOYDNIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1=O)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2661632.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2661633.png)

![2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2661637.png)

![4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine](/img/structure/B2661640.png)

![3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2661642.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-morpholino-3-nitrobenzamide](/img/structure/B2661643.png)

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2661652.png)

![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2661655.png)